molecular formula C31H42O9 B13055309 Propindilactone J

Propindilactone J

Cat. No.: B13055309
M. Wt: 558.7 g/mol
InChI Key: KZHVPBQMTQUVNA-CGOUQHHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propindilactone J is a naturally occurring nortriterpenoid compound isolated from the stems of Schisandra propinqua var propinqua It belongs to the family of triterpenoids, which are known for their complex structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Propindilactone J involves several key steps, including asymmetric Diels-Alder reactions, Pauson-Khand reactions, and oxidative heterocoupling reactions. These reactions are crucial for constructing the complex polycyclic framework of the compound. For instance, the asymmetric Diels-Alder reaction is employed to form the core structure, while the Pauson-Khand reaction is used to build the tetracyclic core .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Propindilactone J undergoes various chemical reactions, including:

    Oxidation: Utilizes reagents like osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Involves palladium-catalyzed reductive hydrogenolysis.

    Substitution: Employs reagents such as Grignard reagents for alkylation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are crucial for the total synthesis of this compound. These intermediates undergo further transformations to yield the final compound.

Scientific Research Applications

Propindilactone J has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex natural product synthesis.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of Propindilactone J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propindilactone J stands out due to its unique polycyclic framework and the presence of multiple chiral centers. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research.

Properties

Molecular Formula

C31H42O9

Molecular Weight

558.7 g/mol

IUPAC Name

[(1S,3R,7R,10S,13R,14R,16S,18R,19S,20R)-1-hydroxy-9,9,19-trimethyl-18-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-oxo-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-20-yl] acetate

InChI

InChI=1S/C31H42O9/c1-15-7-8-19(37-26(15)34)16(2)18-11-23-31(39-23)21-10-9-20-27(4,5)38-22-12-25(33)40-30(20,22)14-29(21,35)13-24(28(18,31)6)36-17(3)32/h7,16,18-24,35H,8-14H2,1-6H3/t16-,18-,19-,20+,21-,22-,23+,24-,28+,29+,30-,31+/m1/s1

InChI Key

KZHVPBQMTQUVNA-CGOUQHHFSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)[C@H]2C[C@H]3[C@@]4([C@@]2([C@@H](C[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)OC(=O)C)C)O3

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CC3C4(C2(C(CC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)OC(=O)C)C)O3

Origin of Product

United States

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